molecular formula C7H8OS B13353333 4-(Mercaptomethyl)phenol CAS No. 89639-61-2

4-(Mercaptomethyl)phenol

Cat. No.: B13353333
CAS No.: 89639-61-2
M. Wt: 140.20 g/mol
InChI Key: KGLOORYXUIFLSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Mercaptomethyl)phenol can be synthesized through several methods. One common approach involves the reaction of 4-chloromethylphenol with sodium hydrosulfide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})(\text{OH}) + \text{NaHS} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{S}\text{H})(\text{OH}) + \text{NaCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Mercaptomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reactions typically occur under basic or acidic conditions, depending on the nature of the substituent.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenols.

Scientific Research Applications

4-(Mercaptomethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(Mercaptomethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the mercaptomethyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-Mercaptophenol: Similar structure but lacks the methyl group.

    4-Hydroxythioanisole: Similar structure but with a methoxy group instead of a mercaptomethyl group.

Uniqueness: 4-(Mercaptomethyl)phenol is unique due to the presence of both a phenolic hydroxyl group and a mercaptomethyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

CAS No.

89639-61-2

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

4-(sulfanylmethyl)phenol

InChI

InChI=1S/C7H8OS/c8-7-3-1-6(5-9)2-4-7/h1-4,8-9H,5H2

InChI Key

KGLOORYXUIFLSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS)O

Origin of Product

United States

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